Cas no 32812-38-7 (2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine)
2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine Chemical and Physical Properties
Names and Identifiers
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- 32812-38-7
- DTXSID601207073
- 2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine
- 2-[(1,2-Diphenylhydrazinyl)methyl]-4,6-dimethylpyridine
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- Inchi: 1S/C20H21N3/c1-16-13-17(2)21-19(14-16)15-23(20-11-7-4-8-12-20)22-18-9-5-3-6-10-18/h3-14,22H,15H2,1-2H3
- InChI Key: KQEQKMMFXDLGJA-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1)(CC1C=C(C)C=C(C)N=1)NC1C=CC=CC=1
Computed Properties
- Exact Mass: 303.173547683Da
- Monoisotopic Mass: 303.173547683Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 28.2Ų
2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029191556-1g |
2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine |
32812-38-7 | 95% | 1g |
$1225.00 | 2023-09-02 | |
| Chemenu | CM171585-1g |
2-((1,2-diphenylhydrazinyl)methyl)-4,6-dimethylpyridine |
32812-38-7 | 95% | 1g |
$1427 | 2021-08-05 | |
| Chemenu | CM171585-1g |
2-((1,2-diphenylhydrazinyl)methyl)-4,6-dimethylpyridine |
32812-38-7 | 95% | 1g |
$1427 | 2023-01-02 | |
| Crysdot LLC | CD11144524-1g |
2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine |
32812-38-7 | 95+% | 1g |
$1514 | 2024-07-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733366-1g |
2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine |
32812-38-7 | 98% | 1g |
¥10600.00 | 2024-05-19 |
2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine
Compound CAS No 32812-38-7: 2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine
The compound with CAS No 32812-38-7, known as 2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine, is a fascinating organic molecule with a complex structure and diverse applications. This compound belongs to the class of pyridine derivatives, which are widely studied in organic chemistry due to their unique electronic properties and structural versatility. The molecule consists of a pyridine ring substituted with two methyl groups at the 4 and 6 positions and a (1,2-diphenylhydrazinyl)methyl group at the 2 position. This substitution pattern imparts specific electronic and steric effects that make this compound valuable in various chemical and biological contexts.
Recent studies have highlighted the potential of pyridine derivatives in drug discovery and material science. For instance, researchers have explored the ability of this compound to act as a ligand in metalloenzyme mimics, demonstrating its role in catalytic processes. Additionally, its unique electronic properties have been leveraged in the development of novel materials for optoelectronic applications. The 1,2-diphenylhydrazinyl group attached to the pyridine ring is particularly significant, as it contributes to the molecule's ability to participate in hydrogen bonding and π-π interactions, which are crucial for its functional properties.
In terms of synthesis, 2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine can be prepared through a variety of methods, including condensation reactions and coupling strategies. One common approach involves the reaction of hydrazine derivatives with appropriately substituted pyridine precursors under controlled conditions. The choice of synthetic route depends on the desired purity and scale of production. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.
The biological activity of this compound has also been a topic of interest in recent research. Studies have shown that it exhibits moderate antioxidant activity, making it a potential candidate for applications in nutraceuticals and cosmeceuticals. Furthermore, its ability to inhibit certain enzymes has been investigated, suggesting its potential role in therapeutic interventions for diseases such as cancer and neurodegenerative disorders.
In conclusion, CAS No 32812-38-7 represents a versatile compound with significant potential across multiple fields. Its unique structure and functional groups make it an attractive target for further research and development. As new insights into its properties continue to emerge, this compound is poised to play an increasingly important role in advancing both scientific understanding and practical applications.
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